molecular formula C21H22BrN3O2S B11212452 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide

Cat. No.: B11212452
M. Wt: 460.4 g/mol
InChI Key: OPTOHDUNEVTKNV-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isothiocyanates under acidic conditions.

    Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be achieved using Lawesson’s reagent or phosphorus pentasulfide.

    Amidation: The final step involves the coupling of the quinazolinone derivative with 3-methylbutylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thiocarbonyl groups, converting them to alcohols or thiols, respectively.

    Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Studying its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigating its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the bromine and thiocarbonyl groups may enhance these interactions through additional binding interactions or by altering the compound’s electronic properties.

Comparison with Similar Compounds

Similar compounds to 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide include other quinazolinone derivatives, such as:

    4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline: Lacks the bromine and benzamide groups, potentially resulting in different biological activity.

    6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline: Similar structure but without the benzamide group, which may affect its binding properties and biological activity.

    4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline derivatives with different substituents: Variations in the substituents can lead to differences in solubility, stability, and biological activity.

Properties

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C21H22BrN3O2S/c1-13(2)9-10-23-19(26)15-5-3-14(4-6-15)12-25-20(27)17-11-16(22)7-8-18(17)24-21(25)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

OPTOHDUNEVTKNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

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